

A Spectroscopic Comparison of 1-(4-(Phenylsulfonyl)phenyl)ethanone and Its Precursors

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Compound of Interest

Compound Name: 1-(4-(Phenylsulfonyl)phenyl)ethanone

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A detailed analysis of the spectroscopic characteristics of **1-(4-(Phenylsulfonyl)phenyl)ethanone** alongside its synthetic precursors, diphenyl sulfone and 4-acetylbenzenesulfonyl chloride, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their key spectral features, supported by experimental data and protocols.

This comparison utilizes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS) to differentiate and characterize these compounds. The data presented facilitates a deeper understanding of their molecular structures and the transformations that occur during the synthesis of the target compound, **1-(4-(phenylsulfonyl)phenyl)ethanone**.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **1-(4-(Phenylsulfonyl)phenyl)ethanone** and its precursors.

Compound	Spectroscopic Data
1-(4-(Phenylsulfonyl)phenyl)ethanone	^1H NMR (CDCl_3 , 400 MHz), δ (ppm): 8.11 (d, $J=8.4$ Hz, 2H), 8.01 (d, $J=8.4$ Hz, 2H), 7.95 (d, $J=7.6$ Hz, 2H), 7.63 (t, $J=7.4$ Hz, 1H), 7.55 (t, $J=7.8$ Hz, 2H), 2.67 (s, 3H). ^{13}C NMR (CDCl_3 , 100 MHz), δ (ppm): 197.5, 143.9, 141.1, 139.3, 133.7, 129.5, 129.3, 128.0, 127.7, 26.9. IR (KBr, cm^{-1}): ~1685 (C=O), ~1320, ~1150 (SO_2). Mass Spectrum (m/z): $[\text{M}]^+$ 260.
Diphenyl Sulfone	^1H NMR (CDCl_3 , 400 MHz), δ (ppm): 7.95 (dd, $J=8.4$, 1.2 Hz, 4H), 7.56-7.47 (m, 6H). ^{13}C NMR (CDCl_3 , 100 MHz), δ (ppm): 141.7, 133.0, 129.2, 127.5. IR (KBr, cm^{-1}): ~1323, ~1157 (SO_2). Mass Spectrum (m/z): $[\text{M}]^+$ 218.
4-Acetylbenzenesulfonyl Chloride	^1H NMR (CDCl_3 , 300 MHz), δ (ppm): 8.16 (d, $J=8.7$ Hz, 2H), 8.08 (d, $J=8.7$ Hz, 2H), 2.69 (s, 3H). ^{13}C NMR (CDCl_3 , 75 MHz), δ (ppm): 197.1, 145.5, 140.7, 129.7, 128.5, 26.9. IR (KBr, cm^{-1}): ~1685 (C=O), ~1375, ~1175 (SO_2Cl). Mass Spectrum (m/z): $[\text{M}]^+$ 218.

Experimental Protocols

The synthesis of **1-(4-(Phenylsulfonyl)phenyl)ethanone** can be achieved via a Friedel-Crafts acylation reaction. Two primary routes are outlined below.

Synthesis of 1-(4-(Phenylsulfonyl)phenyl)ethanone from Diphenyl Sulfone

This protocol describes the acylation of diphenyl sulfone.

Materials:

- Diphenyl sulfone

- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), dilute
- Water
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diphenyl sulfone and anhydrous aluminum chloride in dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride to the cooled suspension with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Synthesis of 1-(4-(Phenylsulfonyl)phenyl)ethanone from 4-Acetylbenzenesulfonyl Chloride and Benzene

This protocol outlines the sulfonylation of benzene.

Materials:

- 4-Acetylbenzenesulfonyl chloride
- Benzene
- Anhydrous aluminum chloride (AlCl_3)
- Hydrochloric acid (HCl), dilute
- Water
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

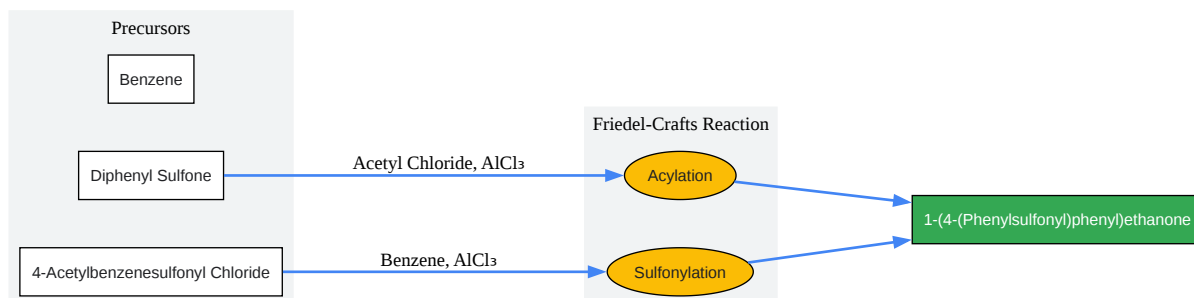
Procedure:

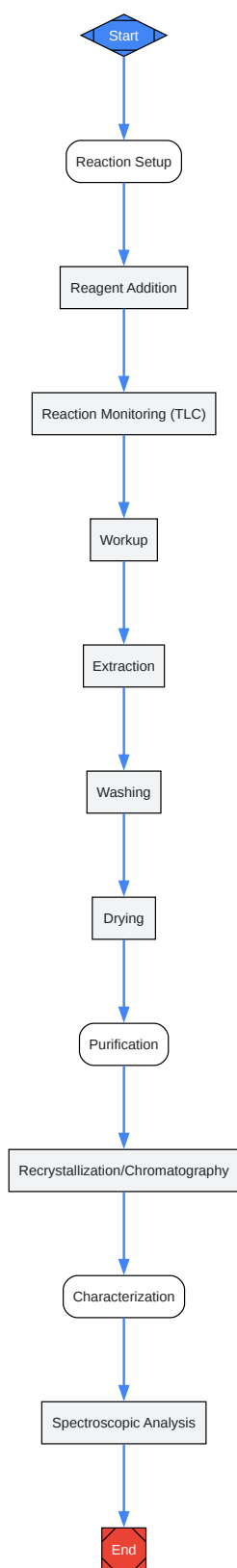
- In a reaction vessel, dissolve 4-acetylbenzenesulfonyl chloride in an excess of benzene.
- Cool the solution in an ice bath.
- Gradually add anhydrous aluminum chloride to the stirred solution.
- After the addition, allow the mixture to react at room temperature for several hours, monitoring the progress by TLC.

- Once the reaction is complete, cautiously quench the reaction by adding it to a mixture of ice and dilute hydrochloric acid.
- Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- The resulting crude product can be purified by recrystallization.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis and purification of **1-(4-(Phenylsulfonyl)phenyl)ethanone**.





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